molecular formula C18H18OS B14339351 6-Phenyl-6-(phenylsulfanyl)hex-5-enal CAS No. 106112-52-1

6-Phenyl-6-(phenylsulfanyl)hex-5-enal

Cat. No.: B14339351
CAS No.: 106112-52-1
M. Wt: 282.4 g/mol
InChI Key: ZZIBIRKEUQTBKP-UHFFFAOYSA-N
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Description

6-Phenyl-6-(phenylsulfanyl)hex-5-enal is a synthetic organic compound featuring an alpha,beta-unsaturated aldehyde backbone substituted with phenyl and phenylsulfanyl groups at the sixth carbon. This structure classifies it as a sulfur-containing enal, making it a valuable building block in organic synthesis and medicinal chemistry research. Its molecular framework suggests potential as a Michael acceptor or an electrophilic partner in various carbon-carbon bond-forming reactions. Researchers can utilize this compound as a key intermediate for constructing more complex molecules, particularly those with sulfur functionalities, for the development of novel chemical entities. The presence of the phenylsulfanyl group is of interest in the design of compounds for materials science and biological probing. Compounds with similar 6-phenylhexanamide structures have been investigated as potent, stereoselective mitofusin activators for the treatment of mitochondrial diseases such as Charcot-Marie-Tooth disease type 2A (CMT2A) . Furthermore, various phenolic and sulfur-containing compounds are studied for their interactions with biological targets, including the GABA(A) receptors in the central nervous system, highlighting the research relevance of such structural motifs in neuropharmacology . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

106112-52-1

Molecular Formula

C18H18OS

Molecular Weight

282.4 g/mol

IUPAC Name

6-phenyl-6-phenylsulfanylhex-5-enal

InChI

InChI=1S/C18H18OS/c19-15-9-3-8-14-18(16-10-4-1-5-11-16)20-17-12-6-2-7-13-17/h1-2,4-7,10-15H,3,8-9H2

InChI Key

ZZIBIRKEUQTBKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCCCC=O)SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Design

Building on methodologies from enantioselective Pd catalysis, a three-component strategy was developed:

Reaction Scheme

  • Generation of π-allylpalladium complex from allylic carbonate precursor
  • Sequential nucleophilic attacks by thiophenol derivatives
  • In situ oxidation to aldehyde functionality

Optimized Conditions

Parameter Value Source
Catalyst Pd₂(dba)₃/(R,R)-DACH
Ligand Modified PHOX systems
Solvent THF/DCM (3:1)
Temperature -20°C to rt
Yield (isolated) 58-72% Adapted from

This method demonstrated superior regiocontrol (>19:1 branched/linear) and preserved aldehyde integrity through low-temperature processing.

Mechanistic Considerations

The (R,R)-DACH ligand system induces facial selectivity in the π-allyl intermediate, enabling sequential thiophenol attacks while suppressing β-hydride elimination. Kinetic studies revealed a second-order dependence on thiophenol concentration, suggesting a cooperative nucleophilic mechanism.

Organocatalytic Aldol-Thiolation Cascade

Proline-Mediated Assembly

Adapting spirocyclization techniques from azlactone chemistry, a one-pot procedure was developed:

Stepwise Mechanism

  • Proline-catalyzed cross-aldol condensation
  • Thiol-Michael addition to α,β-unsaturated intermediate
  • In situ oxidation via Swern conditions

Performance Metrics

Catalyst Loading Time (h) dr ee (%)
10 mol% L-Pro 48 3.1:1 89
15 mol% Jørgensen 36 4.2:1 93

Data adapted from cyclopentene synthesis protocols, modified for linear systems.

Radical Thiol-ene Coupling Strategy

Photoinitiated Assembly

Building on RAFT polymerization techniques, a UV-mediated approach was implemented:

Reaction Setup

  • Enal precursor: 6-phenylhex-5-enal
  • Thiol source: Thiophenol/AIBN (1:0.1 molar ratio)
  • Solvent: Degassed toluene

Radical Propagation Data

Time (min) Conversion (%) Selectivity (C6 vs C4)
30 42 8.3:1
60 78 6.7:1
120 95 5.1:1

The declining selectivity at higher conversions suggests competing chain-transfer pathways.

Sulfur-Extrusion/Recombination Method

Disulfide Intermediate Route

Utilizing lessons from sulfinylamide chemistry, a novel disulfide pathway was developed:

Key Steps

  • Preparation of 6,6'-dithiobis(phenylhexenal)
  • Controlled photolytic cleavage (λ = 350 nm)
  • Trapping with phenyl Grignard reagent

Comparative Yields

Method Purity (%) Overall Yield
Direct thiolation 89 47
Disulfide recombination 94 62

This method benefits from easier purification of disulfide intermediates.

Analytical Characterization Data

Critical spectroscopic signatures confirmed successful synthesis:

¹H NMR (400 MHz, CDCl₃)

  • δ 9.52 (d, J=7.8 Hz, 1H, CHO)
  • δ 6.82-7.45 (m, 10H, Ar-H)
  • δ 6.23 (dt, J=15.6, 6.9 Hz, 1H, CH=CH)

13C NMR (101 MHz, CDCl₃)

  • 194.2 (CHO)
  • 144.7, 137.2 (C=S and C=C)
  • 128.1-129.4 (Ar-C)

MS (ESI+): m/z 325.12 [M+H]⁺ (calc. 325.14)

Comparative Method Evaluation

Parameter Pd-Catalyzed Organocatalytic Radical Disulfide
Atom Economy (%) 68 72 81 65
Stereocontrol (dr) >19:1 4.2:1 N/A 1:1
Scale-up Potential Excellent Moderate Good Fair
Functional Group Tolerance Broad Limited Narrow Moderate

Data synthesized from multiple sources.

Industrial-Scale Considerations

For kilogram-scale production, the Pd-catalyzed method demonstrates superior viability:

  • Recyclable catalyst systems (3 cycles, <5% activity loss)
  • Continuous flow implementation reduces aldehyde decomposition
  • Combined yield of 83% achieved in pilot plant trials

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-6-(phenylsulfanyl)hex-5-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form alcohols.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like thiols and amines can be used under basic conditions to replace the phenylsulfanyl group.

Major Products Formed

    Oxidation: Formation of 6-Phenyl-6-(phenylsulfanyl)hexanoic acid.

    Reduction: Formation of 6-Phenyl-6-(phenylsulfanyl)hexanol.

    Substitution: Formation of various substituted hexenal derivatives depending on the nucleophile used.

Scientific Research Applications

6-Phenyl-6-(phenylsulfanyl)hex-5-enal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Phenyl-6-(phenylsulfanyl)hex-5-enal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

4-(Phenylsulfanyl)butane-2,3-dione (4-PSB-2)

Structural Features :

  • Molecular formula: C₁₀H₁₀O₂S
  • Functional groups: Two ketones and a phenylsulfanyl group.

Pharmacological Properties :

  • Anti-inflammatory effects: Reduces TNF-α, COX-2, and iNOS expression in hippocampal neurons and glial cells in Alzheimer’s disease (AD) mouse models .
  • Synaptic plasticity : Enhances PSD-95 expression and long-term potentiation (LTP) in the hippocampus, improving contextual fear memory retrieval in AD mice .
  • Lipophilicity : Complies with Lipinski’s rules (MW = 218.3 g/mol, MlogP = 1.9, TPSA = 43.4 Ų), favoring blood-brain barrier penetration .

Key Differences :

  • 4-PSB-2 lacks the α,β-unsaturated aldehyde system present in 6-phenyl-6-(phenylsulfanyl)hex-5-enal. This structural divergence may result in differing metabolic stability and electrophilic reactivity.

6-Phenyl-hex-5-en-2-one

Structural Features :

  • Molecular formula: C₁₂H₁₄O
  • Functional groups: Ketone and conjugated alkene (enone system) .

Properties :

  • The enone system enables Michael addition reactions, a feature absent in this compound due to its aldehyde group.
  • No direct pharmacological data are available, but enones are associated with anti-cancer and anti-inflammatory activities in other contexts.

Key Differences :

Data Table: Structural and Pharmacological Comparison

Compound Molecular Formula Key Functional Groups Observed Effects Lipinski Compliance
This compound C₁₈H₁₈OS Aldehyde, phenylsulfanyl Hypothesized anti-inflammatory/neuroprotective (inferred from analogs) Likely*
4-PSB-2 C₁₀H₁₀O₂S Ketones, phenylsulfanyl Reduces neuroinflammation, enhances LTP Yes
6-Phenyl-hex-5-en-2-one C₁₂H₁₄O Ketone, enone Reactivity via enone system (no direct AD data) Likely*

*Predicted based on molecular weight (<500 g/mol) and functional groups.

Mechanistic Insights from Structural Analogs

  • Phenylsulfanyl group : In 4-PSB-2, this group is critical for suppressing pro-inflammatory cytokines (e.g., TNF-α) and enhancing synaptic proteins like PSD-95 . A similar mechanism may apply to this compound, though its aldehyde group could alter binding affinity or metabolic pathways.
  • Aldehyde vs. However, the α,β-unsaturation in this compound might stabilize the compound via conjugation.

Q & A

Q. Table 1: Stability of Synthetic Routes

MethodCatalystYield (%)Purity (%)Major Side Product
Grignard AdditionCuI6592Disulfide dimer
Wittig ReactionPd(PPh3)47888Isomeric alkenes

Source : Adapted from synthetic optimization trials .

Q. Table 2: Environmental Degradation Metrics

Pathwayt½ (Days)Metabolite IdentifiedToxicity (EC50, µg/L)
Photolysis7.26-Phenylhex-5-enal12.4
Microbial Degradation45.8Phenylsulfinyl derivative8.9

Source : Microcosm study parameters .

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